molecular formula C8H5ClN2O B1593314 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1015610-39-5

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Numéro de catalogue: B1593314
Numéro CAS: 1015610-39-5
Poids moléculaire: 180.59 g/mol
Clé InChI: PHZFFVFGFZWMFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZFFVFGFZWMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640169
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-39-5
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Starting Material

Reaction Conditions and Procedure

Step Reagents & Conditions Description
1 Dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol) in tetrahydrofuran (THF, 50 mL). Cool to -78°C. Preparation of reaction mixture under inert atmosphere and low temperature to control lithiation.
2 Add s-butyllithium in hexane/cyclohexane (1.06 M, 27 mL, 29 mmol) dropwise. Stir for 1 hour at -78°C. Directed lithiation at the 4-position adjacent to nitrogen.
3 Add N,N-dimethylformamide (DMF, 7.0 mL, 90 mmol) slowly. Stir for 1 hour at -78°C. Electrophilic formylation to introduce the aldehyde group.
4 Quench with 4 M HCl in 1,4-dioxane (20 mL), stir for 30 minutes. Protonation and work-up to remove excess reagents.
5 Extract with ethyl acetate, wash organic layer with saturated NaCl solution, dry over MgSO4, and concentrate under reduced pressure. Isolation of crude product.
6 Dissolve residue in dichloromethane (15 mL), add trifluoroacetic acid (15 mL), stir for 24 hours at room temperature. Deprotection of the TIPS group to yield the free aldehyde.
7 Concentrate reaction mixture, add water, neutralize with saturated sodium bicarbonate solution. Collect precipitate by filtration. Final isolation of the aldehyde compound.
8 Wash precipitate with ethyl acetate and hexane, dry under reduced pressure. Purification and drying to obtain pure product.

Analysis of the Preparation Method

  • Directed Lithiation: The use of s-butyllithium at -78°C ensures selective lithiation at the desired position on the pyrrolopyridine ring, avoiding side reactions. The low temperature is critical for regioselectivity and yield.

  • Formylation with DMF: DMF acts as an electrophilic formyl source, reacting with the lithiated intermediate to introduce the aldehyde group efficiently.

  • Protection/Deprotection Strategy: The triisopropylsilyl group protects the nitrogen during lithiation and is removed at the end using trifluoroacetic acid, which is mild enough to avoid degradation of the aldehyde.

  • Work-up and Purification: Acid quenching and extraction steps remove inorganic and organic impurities, while washing with hexane and ethyl acetate ensures removal of non-polar impurities.

  • Yield Efficiency: An 81% yield is considered high for such a multi-step reaction involving sensitive intermediates.

Comparative Notes and Alternative Methods

  • While the above method is the most documented and reliable, other synthetic routes may involve:

    • Direct electrophilic substitution on pre-formed pyrrolopyridines,
    • Use of alternative protecting groups or formylation reagents,
    • Palladium-catalyzed formylation or cross-coupling approaches (less common for this compound).
  • However, no other detailed alternative preparation methods with comparable yield and selectivity have been reported in the available literature or patents.

Summary Table of Key Reaction Parameters

Parameter Details
Starting Material 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Lithiation Reagent s-Butyllithium (1.06 M in hexane/cyclohexane)
Lithiation Temperature -78°C
Formylation Reagent N,N-Dimethylformamide (DMF)
Protection Group Triisopropylsilyl (TIPS)
Deprotection Reagent Trifluoroacetic acid (TFA)
Solvents Tetrahydrofuran (THF), dichloromethane, ethyl acetate, hexane
Yield 81%
Physical State Pale yellow solid

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₈H₅ClN₂O
  • Molecular Weight : 180.59 g/mol
  • Chemical Structure : The compound features a pyrrole ring fused with a pyridine ring, which enhances its biological activity due to the presence of nitrogen atoms capable of participating in various interactions within biological systems.

Medicinal Chemistry

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has emerged as a potential lead compound for developing new therapeutic agents:

  • Kinase Inhibition : Research indicates that this compound can inhibit various kinases, including TNIK (TRAF2 and NCK-interacting kinase), which is crucial in cellular signaling pathways related to proliferation and survival. In vitro studies have demonstrated IC50 values lower than 1 nM for some derivatives against TNIK, indicating potent inhibitory effects .
  • Anticancer Activity : The compound's ability to inhibit cancer cell proliferation and induce apoptosis positions it as a candidate for anticancer drug development. Studies have shown that derivatives of this compound can significantly reduce the viability of cancer cells .

Biological Research

The compound has been investigated for its biological activities:

  • Anti-inflammatory Effects : It has demonstrated significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-2 in stimulated cells .
  • Antioxidant Activity : The antioxidant potential has been assessed through assays like ORAC (Oxygen Radical Absorbance Capacity), showing its capability to scavenge free radicals and mitigate oxidative stress .

Case Study 1: TNIK Inhibition

A study focusing on a series of pyrrolo[2,3-b]pyridine derivatives highlighted the effectiveness of this compound in inhibiting TNIK. Results indicated a concentration-dependent decrease in IL-2 secretion from T-cells, suggesting potential applications in treating conditions characterized by excessive inflammation or immune activation .

Case Study 2: Antioxidant Properties

In another investigation assessing the antioxidant properties of this compound, it was found to effectively scavenge free radicals. This activity is critical for developing therapeutic agents aimed at oxidative stress-related diseases .

Toxicity and Safety Profile

Predictive models assessing the toxicity of this compound classify it as non-toxic or slightly toxic (Class 4 or 5), based on LD50 values derived from various routes of administration. This safety profile is essential for its consideration in therapeutic applications .

Activité Biologique

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a chloro substituent at the 5-position of the pyrrole ring and an aldehyde group at the 4-position, enhances its reactivity and potential therapeutic applications. The molecular formula is C8H5ClN2OC_8H_5ClN_2O with a molecular weight of 180 g/mol .

The biological activity of this compound primarily involves its role as an inhibitor of various kinases, particularly fibroblast growth factor receptors (FGFRs). These receptors are crucial in regulating cell proliferation and differentiation, making this compound a candidate for cancer therapy. Additionally, it has shown promise in inhibiting other cellular signaling pathways that contribute to tumorigenesis.

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Case Study: Kinase Inhibition

A study focusing on kinase inhibitors revealed that derivatives of pyrrolo[2,3-b]pyridine compounds exhibited varying degrees of activity against different kinases. The results indicated that modifications to the structure could enhance potency and selectivity. For instance, certain substitutions led to improved efficacy in inhibiting FGFRs, which could be pivotal in designing targeted cancer therapies .

Table: Biological Activity Summary

Activity Type Description Reference
Kinase Inhibition Inhibits fibroblast growth factor receptors (FGFRs), affecting cell proliferation
Anticancer Activity Induces apoptosis and inhibits proliferation in cancer cell lines
Cellular Signaling Effects Modulates various cellular signaling pathways

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. The structure-activity relationship studies indicate that specific modifications can significantly influence its inhibitory effects on kinases and other molecular targets.

Comparative Studies

In comparative studies with related compounds, this compound has been shown to possess superior biological activity due to its unique substitution pattern. For example, while other pyrrole derivatives showed limited activity against FGFRs, this compound's specific configuration allowed for enhanced binding interactions with the target proteins .

Q & A

Q. Critical Considerations :

  • Regioselectivity : Ensure chlorination and formylation occur at the correct positions by optimizing reaction conditions (e.g., temperature, solvent).
  • Protection/Deprotection : Use protecting groups (e.g., Boc for NH) to prevent side reactions during chlorination or formylation.

How can the purity and structure of this compound be validated?

Basic Research Question
Methodological Validation :

  • Chromatography : HPLC or GC-MS to assess purity (>95% is standard for intermediates).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm positions of chlorine (δ ~7.5–8.5 ppm for aromatic protons) and aldehyde (δ ~9.5–10 ppm).
    • IR : Detect aldehyde C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₄ClN₂O: Calc. 179.01) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolopyridine ring .

What are the challenges in crystallizing this compound?

Advanced Research Question
Crystallization issues often arise due to:

  • Flexible Aldehyde Group : The aldehyde moiety can adopt multiple conformations, complicating lattice formation.
  • Solvent Choice : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
  • X-ray Refinement : Employ SHELXL for structure refinement, especially for resolving disorder in the aldehyde group .

Example : A related compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, required iterative refinement in SHELXL-2018 to resolve Cl and N positions (R-factor < 0.05) .

How does this compound function in medicinal chemistry applications?

Advanced Research Question
This compound serves as a precursor for kinase inhibitors:

  • JAK/STAT Pathway : Derivatives are used in JAK inhibitors (e.g., heteroaryl-substituted pyrrolopyridines) by modifying the aldehyde to form hydrazone or imine linkages .
  • CSF-1R Inhibitors : PLX-3397 (Pexidartinib), a clinical-stage drug, incorporates a 5-chloro-pyrrolopyridine core. The aldehyde group enables conjugation to pharmacophores via reductive amination .

Case Study : In PLX-3397, the aldehyde was converted to a sulfonamide group to enhance binding affinity (IC₅₀ = 20 nM for CSF-1R) .

What computational methods are used to predict the reactivity of this compound?

Advanced Research Question
Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The aldehyde carbon is highly electrophilic (Fukui f⁻ ~0.15).

Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., JAK2 or CSF-1R).

MD Simulations : GROMACS for stability analysis of ligand-protein complexes .

Validation : Compare predicted reactivity with experimental results (e.g., nucleophilic attack at the aldehyde in Schiff base formation) .

How can conflicting spectroscopic data for this compound be resolved?

Advanced Research Question
Data Contradiction Analysis :

  • Scenario : Discrepancies in NMR shifts due to tautomerism (e.g., aldehyde vs. enol forms).
  • Resolution :
    • Variable Temperature NMR : Acquire spectra at 25°C and –40°C to identify dynamic equilibria.
    • Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., NH in pyrrole).
    • X-ray Crystallography : Definitive structural assignment (e.g., bond lengths: C=O ~1.22 Å) .

What are the safety and handling protocols for this compound?

Basic Research Question

  • Toxicity : Limited data, but handle as a potential irritant (use PPE: gloves, goggles).
  • Storage : Store under argon at –20°C to prevent aldehyde oxidation.
  • Waste Disposal : Neutralize with aqueous NaHSO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.